Comparative Kinase Selectivity: OSI-930's Unique c-Kit/VEGFR2/CSF-1R Profile vs. Sunitinib and Imatinib
OSI-930 demonstrates a distinct kinase inhibition profile, characterized by high potency against c-Kit, VEGFR2, and CSF-1R (IC50 values of 80 nM, 9 nM, and 15 nM, respectively), coupled with very low activity against other common targets of multi-kinase inhibitors, such as PDGFRα/β, Flt-3, and Abl (IC50 values of 3408 nM, 6900 nM, 1303 nM, and 4738 nM, respectively) . This selectivity pattern starkly contrasts with sunitinib (SU11248), which is a potent inhibitor of VEGFR2 (IC50 9 nM), PDGFRβ (IC50 39 nM), and c-Kit (IC50 15 nM), as well as Flt-3 [1]. Similarly, imatinib is a potent inhibitor of Abl, c-Kit, and PDGFR [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | c-Kit: 80 nM; VEGFR2 (KDR): 9 nM; CSF-1R: 15 nM; PDGFRβ: 6900 nM; Flt-3: 1303 nM; Abl: 4738 nM |
| Comparator Or Baseline | Sunitinib (c-Kit: 15 nM; VEGFR2: 9 nM; PDGFRβ: 39 nM) [1]; Imatinib (c-Kit: ~100 nM; PDGFR: ~100 nM; Abl: ~600 nM) [2] |
| Quantified Difference | OSI-930's selectivity ratio (PDGFRβ/c-Kit) is 86:1 vs. Sunitinib's ratio of 2.6:1. OSI-930 is >400-fold selective for c-Kit over Abl, whereas Imatinib is equipotent. |
| Conditions | Cell-free biochemical kinase assays using recombinant enzymes. |
Why This Matters
This stark selectivity difference is critical for experiments aiming to dissect c-Kit/VEGFR2/CSF-1R signaling without the confounding influence of concurrent PDGFR or Abl inhibition.
- [1] Mendel DB, Laird AD, Xin X, et al. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clin Cancer Res. 2003 Jan;9(1):327-37. View Source
- [2] Buchdunger E, Cioffi CL, Law N, et al. Abl protein-tyrosine kinase inhibitor STI571 inhibits in vitro signal transduction mediated by c-kit and platelet-derived growth factor receptors. J Pharmacol Exp Ther. 2000 Oct;295(1):139-45. View Source
